Technical Guide: (4-Methoxyphenyl)acetonitrile
Technical Guide: (4-Methoxyphenyl)acetonitrile
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of (4-methoxyphenyl)acetonitrile, a significant chemical intermediate in the pharmaceutical and agrochemical industries. The initial request specified "Bis(4-methoxyphenyl)acetonitrile"; however, a thorough search of chemical databases and scientific literature indicates a lack of readily available information and a specific CAS number for a di-substituted compound under this name. The most likely intended compound, or a closely related and well-documented alternative, is (4-methoxyphenyl)acetonitrile (CAS No. 104-47-2), which features a single 4-methoxyphenyl group. This guide will, therefore, focus on this mono-substituted arylacetonitrile, providing comprehensive data on its properties, synthesis, and applications.
(4-Methoxyphenyl)acetonitrile , also known as 4-methoxybenzyl cyanide, is an organic compound that plays a crucial role as a building block in the synthesis of various more complex molecules.[1][2] Its chemical structure, consisting of a p-methoxyphenyl group attached to an acetonitrile moiety, makes it a versatile reagent in organic synthesis.[1]
Chemical and Physical Properties
A summary of the key quantitative data for (4-methoxyphenyl)acetonitrile is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 104-47-2 | [1][2] |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.17 g/mol | |
| Appearance | Clear colorless to slightly yellow liquid | [2] |
| Boiling Point | 286-287 °C | |
| Density | 1.085 g/mL at 25 °C | |
| Refractive Index | n20/D 1.531 | |
| Flash Point | 117 °C | |
| Solubility | Soluble in organic solvents | [1] |
Experimental Protocols
The synthesis of (4-methoxyphenyl)acetonitrile can be achieved through various methods. A common and well-established laboratory-scale synthesis involves the reaction of anisyl chloride with sodium cyanide. Below is a detailed methodology adapted from established organic synthesis procedures.
Synthesis of (4-Methoxyphenyl)acetonitrile from Anisyl Alcohol
This two-step synthesis first converts anisyl alcohol to anisyl chloride, which is then cyanated to yield the final product.
Step 1: Preparation of Anisyl Chloride
-
In a 1-liter flask equipped with a paddle-blade stirrer, combine 138 g (1 mole) of anisyl alcohol and 248 ml of concentrated hydrochloric acid.
-
Stir the mixture vigorously for 15 minutes.
-
Transfer the contents to a separatory funnel and separate the lower layer, which is the anisyl chloride.
-
Dry the anisyl chloride over 20 g of granular calcium chloride for approximately 30 minutes.
-
Filter the mixture to remove the drying agent.
Step 2: Cyanation of Anisyl Chloride
-
In a 2-liter three-necked round-bottomed flask, fitted with an efficient sealed stirrer and a reflux condenser with a drying tube, place the dried anisyl chloride from Step 1.
-
Add 73.6 g (1.5 moles) of finely powdered sodium cyanide, 10 g of sodium iodide, and 500 ml of dry acetone.
-
Heat the heterogeneous reaction mixture to reflux with vigorous stirring for 16-20 hours.
-
After the reaction is complete, cool the mixture and filter it with suction.
-
Wash the solid on the filter with 200 ml of acetone and discard the solid.
-
Combine the filtrates and distill to remove the acetone.
-
Take up the residual oil in 300 ml of benzene and wash with three 100-ml portions of hot water.
-
Dry the benzene solution over anhydrous sodium sulfate for about 15 minutes.
-
Remove the solvent by distillation under reduced pressure.
-
The resulting crude p-methoxyphenylacetonitrile can be purified by vacuum distillation.
Applications in Drug Development
(4-Methoxyphenyl)acetonitrile is a key intermediate in the synthesis of several pharmaceutical compounds.[3] Its utility in drug development is primarily as a precursor for more complex active pharmaceutical ingredients (APIs).
One of the most notable applications is in the synthesis of Venlafaxine , an antidepressant medication.[3] The synthesis of Venlafaxine often involves a multi-step process where (4-methoxyphenyl)acetonitrile is a crucial starting material. It is also used in the preparation of Tyramine.[3]
Furthermore, derivatives of (4-methoxyphenyl)acetonitrile have been investigated for their potential biological activities. For instance, it has been used as a starting reagent in the synthesis of certain thiazolidine-4,5-dione derivatives which have shown antibiotic activity.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of (4-methoxyphenyl)acetonitrile from anisyl alcohol, as described in the experimental protocol.
Caption: Synthesis of (4-methoxyphenyl)acetonitrile.
This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals working with (4-methoxyphenyl)acetonitrile. While the initially requested "Bis(4-methoxyphenyl)acetonitrile" remains an obscure compound, the provided information on its mono-substituted analogue offers a valuable and practical resource for laboratory and industrial applications.
